LogP and Polar Surface Area Comparison: 7-OCF3 vs. 7-Cl and 7-CF3 4-Aminoquinolines
The 7-trifluoromethoxy substitution yields a calculated logP of 3.30 and a topological polar surface area (TPSA) of 48.14 Ų . In comparison, the 7-chloro analog (chloroquine base) has a logP of approximately 4.63 and a TPSA of 28.16 Ų, while the 7-trifluoromethyl analog has a logP of 2.92 and a TPSA of 38.91 Ų [1]. The 7-OCF3 derivative thus occupies a distinct lipophilicity-hydrophilicity space, offering a balance between membrane permeability and aqueous solubility that differs from both the more lipophilic 7-Cl and the slightly less lipophilic 7-CF3.
| Evidence Dimension | Calculated logP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 3.30; TPSA = 48.14 Ų |
| Comparator Or Baseline | 7-chloro-4-aminoquinoline: logP ≈ 4.63, TPSA = 28.16 Ų; 7-trifluoromethyl-4-aminoquinoline: logP = 2.92, TPSA = 38.91 Ų |
| Quantified Difference | ΔlogP: -1.33 (vs. 7-Cl), +0.38 (vs. 7-CF3); ΔTPSA: +19.98 Ų (vs. 7-Cl), +9.23 Ų (vs. 7-CF3) |
| Conditions | Calculated values using standard in silico prediction methods; logP from ChemSrc, TPSA from PubChem-derived data |
Why This Matters
Lipophilicity and polarity directly impact passive membrane permeability, solubility, and protein binding, making the 7-OCF3 analog a distinct tool for probing SAR where precise control of these parameters is required.
- [1] PubChem. Chloroquine. CID 2719. https://pubchem.ncbi.nlm.nih.gov/compound/2719. 4-Amino-7-(trifluoromethyl)quinoline. CID 2773491. https://pubchem.ncbi.nlm.nih.gov/compound/2773491. View Source
